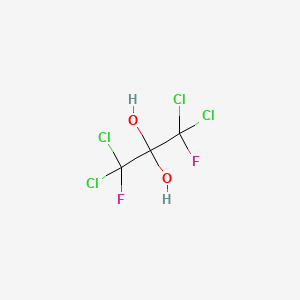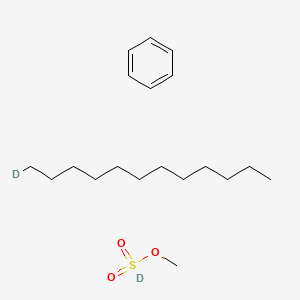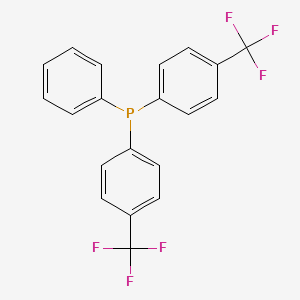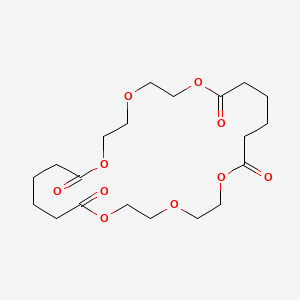
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone is a cyclic oligomer with the molecular formula C20H32O10. This compound is known for its unique structure, which includes multiple ether and carbonyl groups. It is primarily used in the formation of polyurethane adhesives and plastic packaging .
Preparation Methods
The synthesis of 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone involves several steps. One common method includes the cyclization of linear oligomers under specific conditions to form the cyclic structure. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the desired product .
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials used in the synthesis are often derived from petrochemical sources, and the process may involve multiple purification steps to obtain the final product .
Chemical Reactions Analysis
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are carboxylic acids and ketones.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether or carbonyl groups, leading to the formation of various substituted derivatives
Scientific Research Applications
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Apart from its use in polyurethane adhesives and plastic packaging, it is also investigated for its potential in creating high-performance materials .
Mechanism of Action
The mechanism of action of 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The compound’s multiple ether and carbonyl groups allow it to form stable complexes with other molecules, influencing their reactivity and stability. These interactions are crucial in its applications in adhesives and drug delivery systems .
Comparison with Similar Compounds
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone can be compared with other cyclic oligomers such as:
Crown Ethers: These compounds also contain multiple ether groups and are known for their ability to complex with metal ions.
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with various molecules, similar to the way this compound interacts with drugs.
Polyethylene Glycol (PEG): PEG is a linear polymer with ether groups, used in similar applications but lacks the cyclic structure of this compound, which imparts unique properties .
Properties
Molecular Formula |
C20H32O10 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1,4,7,14,17,20-hexaoxacyclohexacosane-8,13,21,26-tetrone |
InChI |
InChI=1S/C20H32O10/c21-17-5-1-2-6-18(22)28-14-10-26-12-16-30-20(24)8-4-3-7-19(23)29-15-11-25-9-13-27-17/h1-16H2 |
InChI Key |
JQOORQVBSBLOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OCCOCCOC(=O)CCCCC(=O)OCCOCCOC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
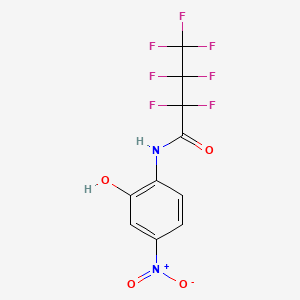
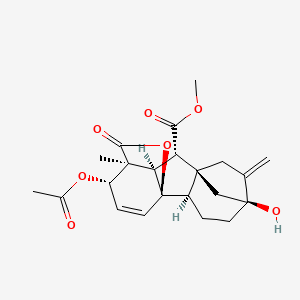
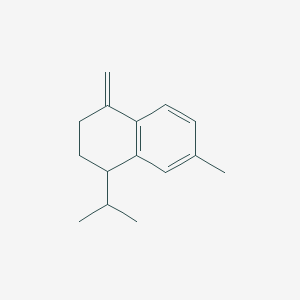
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
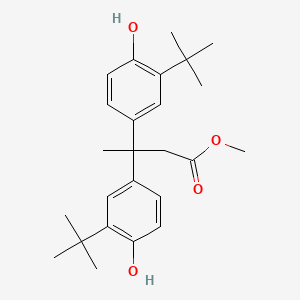


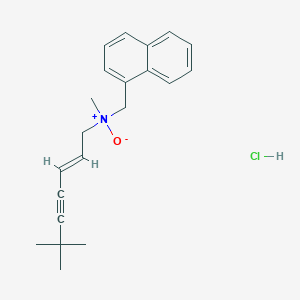
![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)
